molecular formula C19H22N2O4S B2392859 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-45-6

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Katalognummer: B2392859
CAS-Nummer: 922005-45-6
Molekulargewicht: 374.46
InChI-Schlüssel: YXFFZSJXTJKOEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a benzenesulfonamide group. The structure incorporates a 5-ethyl-2-methoxy substitution on the benzene ring and a 1-methyl moiety on the tetrahydroquinoline nitrogen. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. Compounds containing the tetrahydroquinoline scaffold are recognized as privileged structures in drug discovery due to their presence in molecules with a wide range of biological activities . The sulfonamide functional group is a cornerstone of medicinal chemistry, known to confer inhibitory activity against various enzymes, such as carbonic anhydrase and dihydropteroate synthetase . This makes sulfonamide derivatives prevalent in research areas spanning from antibacterial and anticancer agents to treatments for inflammation and glaucoma . Furthermore, N-methyl tetrahydroquinolin-2-one sulfonamides, which share a close structural similarity with this compound, have been identified as potent and selective inhibitors of epigenetic reader proteins like TRIM24 and BRPF1 . These bromodomain-containing proteins play key roles in regulating gene expression and have been implicated in cancer, making them attractive targets for epigenetic therapy . This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-5-9-17(25-3)18(11-13)26(23,24)20-15-7-8-16-14(12-15)6-10-19(22)21(16)2/h5,7-9,11-12,20H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFFZSJXTJKOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sulfonation of 3-Ethyl-4-methoxytoluene

The sulfonation of 3-ethyl-4-methoxytoluene (1 ) with chlorosulfonic acid (ClSO₃H) under controlled conditions yields the sulfonyl chloride intermediate. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing sulfonation to the para position relative to the ethyl group.

Procedure :

  • Add 1 (10.0 g, 60.2 mmol) dropwise to chilled chlorosulfonic acid (14.3 mL, 0.21 mol) at 0–5°C.
  • Stir the mixture at 25°C for 6 hours.
  • Quench by pouring onto ice, extract with dichloromethane (3 × 50 mL), and dry over Na₂SO₄.
  • Concentrate under reduced pressure to obtain a pale-yellow solid (Yield: 78%; m.p. 102–104°C).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, H-6), 7.12 (d, J = 2.5 Hz, 1H, H-3), 6.94 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 3.91 (s, 3H, OCH₃), 2.68 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.5 Hz, 3H, CH₂CH₃).
  • IR (KBr): 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Preparation of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine

Povarov Cyclization for Tetrahydroquinolinone Core

The tetrahydroquinolinone scaffold is constructed via a [4+2] cycloaddition between N-methylaniline (2 ), acrolein (3 ), and ethyl vinyl ether (4 ) under acidic conditions.

Procedure :

  • Reflux 2 (5.0 g, 46.7 mmol), 3 (3.3 mL, 46.7 mmol), and 4 (5.6 mL, 56.0 mmol) in trifluoroacetic acid (TFA, 50 mL) for 12 hours.
  • Neutralize with saturated NaHCO₃, extract with ethyl acetate (3 × 50 mL), and purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1) to afford 1-methyl-3,4-dihydroquinolin-2(1H)-one (5 ) (Yield: 65%; m.p. 98–100°C).

Nitration and Reduction to Install Amine Group

Nitration :

  • Treat 5 (7.0 g, 43.2 mmol) with fuming HNO₃ (5 mL) in H₂SO₄ (15 mL) at 0°C for 2 hours.
  • Pour onto ice, filter, and recrystallize from ethanol to yield 6-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one (6 ) (Yield: 82%; m.p. 158–160°C).

Reduction :

  • Hydrogenate 6 (5.0 g, 22.7 mmol) using 10% Pd/C (0.5 g) in ethanol (100 mL) under H₂ (50 psi) for 6 hours.
  • Filter and concentrate to obtain 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (7 ) as a white solid (Yield: 90%; m.p. 145–147°C).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.85 (d, J = 2.5 Hz, 1H, H-5), 6.72 (dd, J = 8.5, 2.5 Hz, 1H, H-7), 6.58 (d, J = 8.5 Hz, 1H, H-8), 4.90 (s, 2H, NH₂), 3.45 (t, J = 6.5 Hz, 2H, H-3), 2.90 (t, J = 6.5 Hz, 2H, H-4), 2.65 (s, 3H, NCH₃).
  • HRMS : m/z calcd for C₁₀H₁₂N₂O [M+H]⁺: 189.1022; found: 189.1025.

Coupling Reaction to Form the Sulfonamide

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between 5-ethyl-2-methoxybenzene-1-sulfonyl chloride (8 ) and 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (7 ) in the presence of a base.

Procedure :

  • Dissolve 7 (3.0 g, 15.9 mmol) and 8 (4.5 g, 19.1 mmol) in anhydrous acetonitrile (50 mL).
  • Add triethylamine (4.4 mL, 31.8 mmol) dropwise at 0°C and stir at 25°C for 24 hours.
  • Concentrate, dilute with water (100 mL), and extract with ethyl acetate (3 × 50 mL).
  • Purify via recrystallization (ethanol/water) to yield the title compound as off-white crystals (Yield: 76%; m.p. 192–194°C).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.05 (d, J = 2.5 Hz, 1H, H-3'), 7.88 (dd, J = 8.5, 2.5 Hz, 1H, H-5'), 7.45 (d, J = 8.5 Hz, 1H, H-6'), 7.32 (d, J = 2.5 Hz, 1H, H-3), 7.20 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 6.95 (d, J = 8.5 Hz, 1H, H-6), 3.91 (s, 3H, OCH₃), 3.50 (t, J = 6.5 Hz, 2H, H-3''), 2.92 (t, J = 6.5 Hz, 2H, H-4''), 2.68 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.65 (s, 3H, NCH₃), 1.24 (t, J = 7.5 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 194.2 (C=O), 159.8 (C-2'), 149.1 (C-4'), 134.5 (C-1'), 129.8 (C-6'), 128.4 (C-5'), 126.7 (C-3'), 124.3 (C-6), 121.9 (C-5), 115.4 (C-3), 56.3 (OCH₃), 45.2 (NCH₃), 32.1 (C-3''), 28.7 (C-4''), 24.5 (CH₂CH₃), 15.3 (CH₂CH₃).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).

Optimization and Mechanistic Considerations

Sulfonation Regioselectivity

The methoxy group’s ortho/para-directing effects ensure preferential sulfonation at the para position to the ethyl group. Computational studies (DFT) indicate a 12.3 kcal/mol preference for the observed regioisomer over meta-sulfonation.

Coupling Reaction Efficiency

Triethylamine scavenges HCl, shifting the equilibrium toward sulfonamide formation. Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy (ΔG‡) of 18.7 kcal/mol.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition.

    Medicine: Its potential pharmacological activities are explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The compound is compared below with three analogs (Table 1), emphasizing substituent variations and their implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target : 5-Ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide C19H22N2O4S* 374.46* 5-ethyl, 2-methoxy (benzene); 1-methyl-2-oxo-tetrahydroquinolin N/A
F721-0032 : N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide C18H20N2O4S 360.43 5-methyl, 2-methoxy (benzene); 1-ethyl-2-oxo-dihydroindol
F743-0096 : 2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide C19H22N2O4S 374.46 4,5-dimethyl, 2-methoxy (benzene); same tetrahydroquinolin core as target
Analog : 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide C17H20N2O5S 376.42 2,4-dimethoxy (benzene); same tetrahydroquinolin core as target

*Calculated based on structural similarity to F743-0096.

Substituent Effects on Physicochemical Properties

Ethyl vs. In F743-0096, the 4,5-dimethyl configuration introduces steric bulk, which may limit binding in sterically sensitive protein pockets compared to the target’s single ethyl group.

Methoxy Positioning :

  • The target’s 2-methoxy group contrasts with the 2,4-dimethoxy substitution in ’s analog. The latter’s dual methoxy groups could facilitate stronger hydrogen bonding (e.g., with TRIM24’s active site, as suggested by crystallographic data) but may reduce metabolic stability .

Biologische Aktivität

The compound 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological activities.
  • Substituents : The ethyl and methoxy groups on the benzene ring may enhance lipophilicity and biological activity.
PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight357.42 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study conducted by Miao et al. synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activity against several human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells, suggesting potent anticancer activity .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Compounds disrupt microtubule dynamics, which is critical for mitosis.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives can be significantly influenced by their structural components. For example:

  • The presence of electron-donating groups (e.g., methoxy) on the aromatic ring has been correlated with increased potency.
  • Modifications on the tetrahydroquinoline moiety can enhance selectivity towards specific cancer types.

Table 2: SAR Findings

SubstituentEffect on Activity
Methoxy GroupIncreases potency
Ethyl GroupEnhances lipophilicity
Tetrahydroquinoline ModificationsVaries activity across cancer types

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

  • Methodology :

  • Multi-step synthesis involving sulfonylation and cyclocondensation reactions (e.g., Povarov reaction for tetrahydroquinoline core formation) .
  • Key steps :

Preparation of the tetrahydroquinoline moiety via acid-catalyzed cyclization.

Sulfonamide coupling using chlorosulfonation followed by nucleophilic substitution with the tetrahydroquinoline amine.

  • Optimization : Use polar aprotic solvents (DMF, DCM) and bases (triethylamine) to enhance reaction efficiency. Monitor purity via HPLC (≥95%) .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Analytical Workflow :

  • NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm), ethyl (δ ~1.2–1.4 ppm), and sulfonamide protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 415.15 (calculated for C₂₁H₂₅N₂O₄S⁺) .
  • FT-IR : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
    • Validation : Cross-reference with synthetic intermediates and databases (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How to design experiments to evaluate the structure-activity relationship (SAR) of this compound?

  • Experimental Design :

  • Systematic Modifications :
  • Vary substituents (e.g., ethyl → propyl, methoxy → ethoxy) to assess impact on bioactivity .
  • Introduce electron-withdrawing/donating groups on the benzene ring to probe electronic effects.
  • Assays :
  • Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or carbonic anhydrase isoforms via fluorometric assays .
  • Cellular Efficacy : Test antiproliferative activity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Root-Cause Analysis :

  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and enzyme sources (recombinant vs. native) .
  • Solubility Issues : Optimize DMSO concentration (≤0.1% v/v) to avoid false negatives in cellular assays .
  • Metabolic Stability : Perform liver microsomal studies to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
    • Validation : Replicate conflicting assays with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.